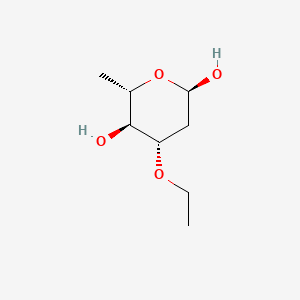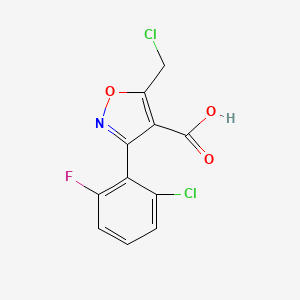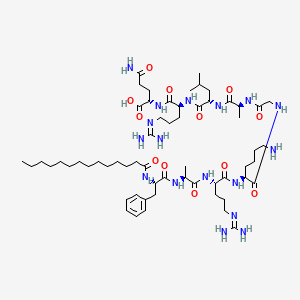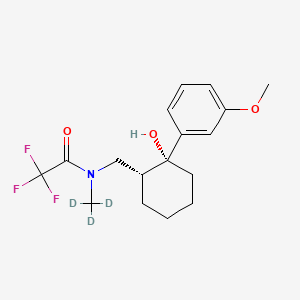
(R)-N-Nitroso Anatabine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anatabine is a minor tobacco alkaloid also present in peppers, tomato, and eggplant . It has been shown to ameliorate chronic inflammatory conditions in mouse models, such as Alzheimer’s disease, Hashimoto’s thyroiditis, multiple sclerosis, and intestinal inflammation . Anatabine is a potent α4β2 nAChR agonist .
Synthesis Analysis
Anatabine accumulation in tobacco roots has been observed when MPO (methylputrescine oxidase) is suppressed, suggesting that suppression of MPO leads to decreased nicotine in favor of anatabine . This anatabine is then successfully transported to tobacco leaves .
Molecular Structure Analysis
Anatabine exhibits a close structural resemblance to nicotine . It is an alkaloid present in plants of the Solanaceae family, including green tomatoes, peppers, eggplant, and tobacco . The molecular formula of Anatabine is C10H12N2 .
Chemical Reactions Analysis
Anatabine is a cholinergic agonist that binds to cholinergic receptors, including key mediators of the cholinergic anti-inflammatory pathway . It has been shown to trigger downstream inhibition of two signaling pathways central to the inflammatory response: the Janus kinase (JAK)–signal transducer and activator of transcription 3 (STAT3) pathway, and the glycogen synthase kinase 3β (GSK3B)–inhibitor of nuclear factor-κB kinase (IKK)–nuclear factor-κB (NF-κB) axis .
Mechanism of Action
Anatabine inhibits NF-κB activation and lowers amyloid-β (Aβ) production by preventing the β-cleavage of amyloid precursor protein (APP) . It has been shown to reduce the colonic abundance of DSS-associated cytokines and increase IL-10 abundance . Anatabine treatment results in NRF2 (nuclear factor-erythroid factor 2-related factor 2) translocation, and activation of MAPK signaling .
Safety and Hazards
Future Directions
Anatabine has been suggested to be effective in the treatment of multiple sclerosis . It has been shown to ameliorate Alzheimer’s disease in mice and Hashimoto’s thyroiditis in mice and humans . Therefore, it constitutes an interesting molecule for its therapeutic potential in NRF2-related diseases . Future studies should focus on the mode of anatabine transport, which clearly impacts anatabine accumulation in leaves .
properties
CAS RN |
1346617-09-1 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.218 |
IUPAC Name |
3-[(2R)-1-nitroso-3,6-dihydro-2H-pyridin-2-yl]pyridine |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2/t10-/m1/s1 |
InChI Key |
ZJOFAFWTOKDIFH-SNVBAGLBSA-N |
SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O |
synonyms |
(2R)-1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)


![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)

![4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B584195.png)




![7-Amino-2-chlorodibenz[b,f][1,4]oxazepine-11(10H)-one](/img/structure/B584204.png)